N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide
Description
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a thiazole ring, and a methoxybenzamide moiety
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-13-18(26-20(23-13)15-4-3-5-16(21)12-15)10-11-22-19(24)14-6-8-17(25-2)9-7-14/h3-9,12H,10-11H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENOCIHXHWHQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction forms 2-(3-fluorophenyl)-4-methylthiazole.
Alkylation: The thiazole derivative is then alkylated using 2-bromoethylamine hydrobromide to introduce the ethylamine side chain.
Amidation: The final step involves the reaction of the alkylated thiazole with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide has been investigated for its potential as an antimicrobial agent . Thiazole derivatives are known for their broad-spectrum antimicrobial properties, which include activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of the fluorophenyl group enhances the compound's lipophilicity, potentially improving its bioactivity against microbial targets.
Case Study: Antimicrobial Activity
A study demonstrated that thiazole derivatives exhibit significant inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's structure suggests it may interact with bacterial cell membranes or specific intracellular targets to exert its antimicrobial effects .
Anticancer Research
The compound is also being explored for its anticancer properties . Thiazole derivatives have shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, such as the modulation of signaling pathways involved in cell proliferation.
Case Study: Anticancer Activity
Research published in Medicinal Chemistry highlighted the anticancer effects of thiazole derivatives on human breast cancer cell lines, indicating that certain structural modifications could enhance their efficacy against cancer cells . The compound's unique structure may allow it to interact with specific receptors or enzymes critical for cancer progression.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been noted for potential anti-inflammatory effects . Thiazole compounds have been reported to modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring through cyclization reactions.
- Functionalization with the fluorophenyl group via electrophilic substitution.
- Coupling with methoxybenzamide under controlled conditions.
This synthetic pathway allows for further modifications that can enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
- 4-Fluorobenzoic acid
Uniqueness
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide is unique due to the combination of its fluorophenyl group, thiazole ring, and methoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the thiazole ring can enhance its binding affinity to certain biological targets, while the fluorophenyl group can influence its electronic properties and reactivity.
Biological Activity
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C21H21FN2O3S
- Molecular Weight : 400.466 g/mol
- CAS Number : 946327-97-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. Research indicates that the thiazole ring plays a crucial role in mediating these interactions, potentially affecting signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For example:
- Gram-positive bacteria : The compound demonstrates high efficacy against strains such as Staphylococcus aureus.
- Gram-negative bacteria : Moderate activity has been observed against Escherichia coli and Pseudomonas aeruginosa.
Anticancer Activity
Research into the anticancer properties of this compound reveals promising results:
- Cell Line Studies : In vitro studies have indicated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, a series of thiazole derivatives were synthesized and tested for anticancer activity. Among these, this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer properties .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of various thiazole derivatives against resistant bacterial strains. This compound showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under controlled低温 conditions (-50°C). This approach minimizes side reactions and ensures efficient amide bond formation between the thiazole-ethylamine intermediate and 4-methoxybenzoic acid derivatives. Characterization via NMR and mass spectrometry is critical to confirm purity and structural integrity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
- Methodological Answer :
- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides high-resolution structural data, particularly for resolving the thiazole and fluorophenyl moieties .
- Fluorescence spectroscopy can assess electronic properties, with pH-dependent studies (pH 2.7–10.1) revealing stability and protonation effects on fluorescence intensity .
- NMR (¹H/¹³C) and FT-IR are essential for confirming functional groups and regiochemistry .
Q. What initial biological screening assays are appropriate for evaluating pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays targeting bacterial acps-pptase (involved in fatty acid biosynthesis) can identify antibacterial activity. Use kinetic assays with purified enzymes and substrate analogs .
- Cytotoxicity screening (e.g., MTT assays) in cancer cell lines evaluates antiproliferative effects. Dose-response curves (0.1–100 µM) help determine IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence data under varying experimental conditions?
- Methodological Answer :
- Perform pH titration studies (0.1 M HCl/NaOH) to map fluorescence intensity trends and identify optimal pH ranges for assay reproducibility .
- Compare fluorescence results with HPLC purity data to rule out interference from impurities or degradation products.
- Use time-resolved fluorescence to differentiate static vs. dynamic quenching mechanisms .
Q. What strategies optimize reaction yields and purity in large-scale synthesis?
- Methodological Answer :
- Solvent optimization : Test polar aprotic solvents (e.g., acetonitrile, DMF) to enhance coupling efficiency .
- Catalyst screening : Evaluate Pd-based catalysts or phase-transfer agents for thiazole ring formation.
- Purification : Use preparative HPLC with C18 columns and gradient elution (water:acetonitrile) to isolate high-purity batches (>98%) .
Q. How can structure-activity relationships (SAR) be elucidated for the thiazole and fluorophenyl moieties?
- Methodological Answer :
- Analog synthesis : Replace the 3-fluorophenyl group with other halophenyl (e.g., 4-chloro) or electron-withdrawing substituents to assess impact on bioactivity .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with bacterial acps-pptase. Focus on hydrogen bonding with active-site residues (e.g., Ser-85, Lys-112) .
- Metabolic stability assays : Compare half-life (t₁/₂) in liver microsomes to evaluate the trifluoromethyl group’s effect on oxidative stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
